An In-depth Technical Guide to 4-Chloro-2-(difluoromethoxy)pyridine
An In-depth Technical Guide to 4-Chloro-2-(difluoromethoxy)pyridine
Abstract: This document provides a comprehensive technical overview of 4-Chloro-2-(difluoromethoxy)pyridine, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The guide details the compound's core molecular and physical properties, explores its structural significance, and discusses its role as a valuable intermediate in the synthesis of complex organic molecules. Key identifiers, structural data, and physicochemical properties are presented to offer a complete profile for laboratory and research applications.
Chemical Identity and Molecular Properties
4-Chloro-2-(difluoromethoxy)pyridine is a substituted pyridine ring, a structural motif commonly found in pharmaceuticals.[1][2] The presence of both a chloro and a difluoromethoxy group imparts unique electronic and conformational properties, making it a versatile building block in organic synthesis.
Identifiers
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IUPAC Name : 4-chloro-2-(difluoromethoxy)pyridine
Molecular Weight
The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in chemical reactions and for analytical characterization.
Molecular Structure
The structure features a pyridine ring substituted at the C4 position with a chlorine atom and at the C2 position with a difluoromethoxy group (-OCHF₂). The electronegative fluorine and chlorine atoms significantly influence the electron distribution within the aromatic ring, affecting its reactivity. Specifically, the 4-chloro position can be susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in building more complex molecules.[6]
Diagram 1: 2D Molecular Structure of 4-Chloro-2-(difluoromethoxy)pyridine
A 2D representation of the 4-Chloro-2-(difluoromethoxy)pyridine molecule.
Physicochemical and Safety Data
Understanding the physical properties and handling requirements is essential for safe and effective use in a laboratory setting. This compound is typically supplied as a liquid.[3][7]
Table 1: Summary of Physicochemical and Safety Information
| Property | Value | Source |
| Physical Form | Liquid | [3][7] |
| Purity | ≥95% | [4] |
| Storage Temperature | 2-8°C, under inert gas | [4] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302, H315, H319, H335 | [3] |
| Precautionary Codes | P261, P264, P270, P280, P302+P352, P305+P351+P338 | [3] |
Note: Hazard and precautionary statements are based on the Globally Harmonized System (GHS). Users should always consult the full Safety Data Sheet (SDS) before handling.
Synthesis and Reactivity Insights
While specific, detailed synthetic protocols for 4-Chloro-2-(difluoromethoxy)pyridine are proprietary to chemical suppliers, the synthesis can be logically inferred from established organofluorine and pyridine chemistry principles. The process likely involves two key transformations: the chlorination of a pyridine ring and the introduction of the difluoromethoxy group.
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Chlorination of the Pyridine Ring : The pyridine core is generally electron-deficient and requires specific conditions for electrophilic substitution. Chlorination at the 4-position can be achieved through various methods, sometimes involving a pyridine N-oxide intermediate to direct the substitution, followed by deoxygenation. Reagents like phosphorus oxychloride or phosphorus pentachloride are commonly used.[8]
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Introduction of the Difluoromethoxy Group : The -OCHF₂ group is a valuable bioisostere for other functional groups in medicinal chemistry. Its introduction often involves the reaction of a hydroxyl-substituted precursor (e.g., 4-chloro-2-hydroxypyridine) with a difluoromethylating agent.
Diagram 2: Conceptual Synthetic Workflow
A conceptual workflow illustrating the key stages in synthesizing the target molecule.
Applications in Research and Drug Development
4-Chloro-2-(difluoromethoxy)pyridine serves primarily as a key intermediate or building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] Its utility stems from the strategic placement of its functional groups:
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The Chlorine Atom : Positioned at the 4-position, the chlorine atom is a versatile handle for further chemical modification. It can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of more complex molecular fragments. Chloro-containing molecules are prevalent in FDA-approved drugs, highlighting the importance of chlorinated intermediates.[9]
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The Difluoromethoxy Group : This group is of high interest in medicinal chemistry. The two fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The -OCHF₂ moiety can act as a bioisostere for a hydroxyl or methoxy group, often improving the pharmacokinetic profile of a drug candidate.
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The Pyridine Core : The pyridine scaffold itself is a privileged structure in drug discovery, present in numerous therapeutic agents.[1][10] Its nitrogen atom can act as a hydrogen bond acceptor, influencing how a molecule interacts with protein targets.
This compound is therefore valuable in creating novel molecules for therapeutic areas such as anti-inflammatory and anti-infective treatments, as well as in agrochemical research for developing new pesticides and herbicides.[4]
Conclusion
4-Chloro-2-(difluoromethoxy)pyridine is a specialized chemical reagent with a precise molecular structure and weight that underpins its utility. Its design, featuring a reactive chlorine handle and a modulating difluoromethoxy group on a biologically relevant pyridine scaffold, makes it a high-value intermediate for researchers and scientists. A thorough understanding of its properties is crucial for its effective application in the synthesis of next-generation pharmaceuticals and agrochemicals.
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